molecular formula C17H18O3 B8617319 2-Hydroxy-5-methoxy-3-(2-phenylpropan-2-yl)benzaldehyde CAS No. 278602-34-9

2-Hydroxy-5-methoxy-3-(2-phenylpropan-2-yl)benzaldehyde

Cat. No. B8617319
Key on ui cas rn: 278602-34-9
M. Wt: 270.32 g/mol
InChI Key: UAFOMWIQGXPHMG-UHFFFAOYSA-N
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Patent
US06962890B2

Procedure details

Into a 1 liter reactor thoroughly purged with nitrogen, 43.5 ml of an ether solution containing 130.7 mmol of ethylmagnesium bromide and 70 ml of THF were introduced. To the reactor, a solution containing 30.16 g (124.5 mmol) of 2-cumyl-4-methoxyphenol diluted with 80 ml of a THF was dropwise added at 0° C. over a period of 30 minutes. Then, 500 ml of toluene was added, and the system was heated to 100° C. to distill off about 40 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to 15° C., 9.04 g (301.3 mmol) of paraformaldehyde and 24.8 ml (178.0 mmol) of triethylamine were added, followed by stirring at 90° C. for 15 minutes. The reaction solution was allowed to cool to room temperature and then quenched with 84 ml of 18% hydrochloric acid. The organic layer was washed with 400 ml of water, 200 ml of a sodium hydrogencarbonate aqueous solution and a sodium chloride aqueous solution (200 ml×2), and then concentrated. The resulting liquid was purified by silica gel column chromatography to obtain 27.27 g (yield: 81%) of 3-cumyl-5-methoxysalicylaldehyde.
Quantity
130.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
2-cumyl-4-methoxyphenol
Quantity
30.16 g
Type
reactant
Reaction Step Two
Quantity
9.04 g
Type
reactant
Reaction Step Three
Quantity
24.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[C:5]([C:14]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:15]=1[OH:22])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH3:6].[CH2:23]=[O:24].C(N(CC)CC)C>C1COCC1.C1(C)C=CC=CC=1>[C:5]([C:14]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[C:16]([CH:23]=[O:24])[C:15]=1[OH:22])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
130.7 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
2-cumyl-4-methoxyphenol
Quantity
30.16 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)C1=C(C=CC(=C1)OC)O
Step Three
Name
Quantity
9.04 g
Type
reactant
Smiles
C=O
Name
Quantity
24.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter reactor thoroughly purged with nitrogen, 43.5 ml of an ether solution
ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
was dropwise added at 0° C. over a period of 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
to distill off about 40 ml of a mixed solution of ether and THF, whereby an opaque white slurry
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 84 ml of 18% hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with 400 ml of water, 200 ml of a sodium hydrogencarbonate aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
a sodium chloride aqueous solution (200 ml×2), and then concentrated
CUSTOM
Type
CUSTOM
Details
The resulting liquid was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)C1=C(C(C=O)=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.27 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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